Enantiopure (S)-2-Methylazetidine: Scalable Synthesis Achieves >99% ee, Surpassing Earlier Route Yields
Two scalable, orthogonal routes for preparing (S)-2-methylazetidine as its bench-stable, crystalline (R)-(−)-CSA salt have been developed [1]. These routes achieve overall yields of 61% and 49%, respectively, with high enantiomeric excess (>99% ee) and avoid column chromatography [1]. This performance represents a significant improvement over a previously reported three-step synthesis of (R)-2-methylazetidine, which proceeded in only 14% yield [2].
| Evidence Dimension | Synthetic Yield and Enantiomeric Excess |
|---|---|
| Target Compound Data | 61% overall yield, >99% ee (Route A); 49% overall yield, >99% ee (Route B) [1] |
| Comparator Or Baseline | Previously reported route to (R)-2-methylazetidine: 14% overall yield [2] |
| Quantified Difference | Yield improvement of 4.4-fold (61% vs. 14%) and 3.5-fold (49% vs. 14%) |
| Conditions | Multistep synthesis; Route A: in situ generation and cyclization of a 1,3-bis-triflate; Route B: chemoselective reduction of N-Boc azetidine-2-carboxylic acid [1]. |
Why This Matters
The validated >99% ee and improved yields justify procurement of (S)-2-methylazetidine for stereospecific drug candidate synthesis over less efficient or lower-purity alternative chiral amine building blocks.
- [1] Dowling, M. S.; Fernando, D. P.; Hou, J.; Liu, B.; Smith, A. C. Two Scalable Syntheses of (S)-2-Methylazetidine. J. Org. Chem. 2016, 81 (7), 3031-3036. View Source
- [2] Data PDF. Two Scalable Syntheses of (S)-2-Methylazetidine - ACS Publications - PDF Free Download (citing a 14% yield for a 1999 route to (R)-2-methylazetidine). View Source
